8-Acetyl-1,2,3,4-tetrahydroquinoxaline-5-carbaldehyde
Overview
Description
Preparation Methods
The synthesis of 8-Acetyl-1,2,3,4-tetrahydroquinoxaline-5-carbaldehyde involves several steps. One common method includes the condensation of p-nitroaniline with benzaldehyde derivatives and phenylacetylene under an air atmosphere at room temperature with constant stirring. Anhydrous acetonitrile is used as the solvent, and NbCl5 is employed as a catalyst in a proportion of 50% for each mole of benzaldehyde derivative used . Industrial production methods may vary, but they typically involve similar reaction conditions and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
8-Acetyl-1,2,3,4-tetrahydroquinoxaline-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of tetrahydroquinoxaline derivatives.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, leading to the formation of various substituted quinoxaline derivatives.
Common reagents and conditions used in these reactions include anhydrous solvents, catalysts like NbCl5, and specific temperature and pressure conditions to optimize the reaction yield and selectivity .
Scientific Research Applications
8-Acetyl-1,2,3,4-tetrahydroquinoxaline-5-carbaldehyde has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-Acetyl-1,2,3,4-tetrahydroquinoxaline-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of biologically active quinoxaline derivatives. These derivatives can interact with cellular targets, such as enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
8-Acetyl-1,2,3,4-tetrahydroquinoxaline-5-carbaldehyde can be compared with other similar compounds, such as:
Quinoline: A nitrogen-based heterocyclic aromatic compound with various pharmacological activities.
8-Hydroxyquinoline: Known for its antimicrobial, anticancer, and antifungal effects.
Quinoxaline: A versatile scaffold used in the synthesis of various biologically active compounds.
The uniqueness of this compound lies in its specific structure and reactivity, which allows for the synthesis of a wide range of derivatives with diverse applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
8-acetyl-1,2,3,4-tetrahydroquinoxaline-5-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7(15)9-3-2-8(6-14)10-11(9)13-5-4-12-10/h2-3,6,12-13H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAICIWYNGPBKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C(=C(C=C1)C=O)NCCN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10529550 | |
Record name | 8-Acetyl-1,2,3,4-tetrahydroquinoxaline-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10529550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89334-21-4 | |
Record name | 8-Acetyl-1,2,3,4-tetrahydroquinoxaline-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10529550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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